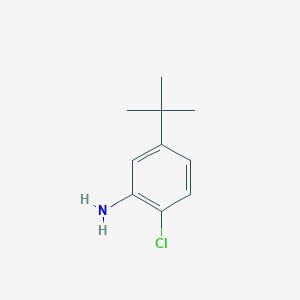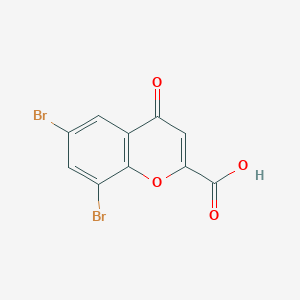![molecular formula C13H11Cl2NO B3033238 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol CAS No. 100726-67-8](/img/structure/B3033238.png)
4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol
Vue d'ensemble
Description
4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol, also known as 4-chloro-2-methylaniline, is an organic compound with a wide range of applications in various scientific and industrial fields. It is a colorless liquid at room temperature and has a pungent odor. It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and fragrances. It is also used as an inhibitor of corrosion in metal surfaces, and as a preservative in food and cosmetics. In addition, 4-chloro-2-methylaniline has been used in the synthesis of a variety of other organic compounds.
Applications De Recherche Scientifique
4-Chloro-2-methylaniline has been used in scientific research for a variety of purposes. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. It has also been used as a catalyst in the synthesis of polymers. In addition, 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenolethylaniline has been used in the synthesis of a variety of other organic compounds. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. It has also been used as an inhibitor of corrosion in metal surfaces, and as a preservative in food and cosmetics.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenolethylaniline is not fully understood. However, it is believed that the compound acts as a catalyst in the formation of a variety of organic compounds. It is believed that the compound acts as an electron donor, donating electrons to the reaction mixture. This allows the reaction to proceed at a faster rate, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenolethylaniline are not fully understood. However, it is believed that the compound has a variety of effects on the body. It has been shown to have an inhibitory effect on the growth of bacteria, as well as an inhibitory effect on the activity of enzymes involved in the metabolism of drugs. In addition, it has been shown to have an inhibitory effect on the activity of enzymes involved in the synthesis of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-2-methylaniline has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, making it a useful reagent for a variety of organic syntheses. In addition, it is relatively stable and non-toxic, making it safe to handle in the laboratory. However, one of the main limitations is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a variety of potential future directions for the research and development of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenolethylaniline. One potential direction is to further explore its potential applications in the synthesis of pharmaceuticals, dyes, and fragrances. Another potential direction is to explore its potential use as an inhibitor of corrosion in metal surfaces, and as a preservative in food and cosmetics. Additionally, further research could be done to explore its potential use as a catalyst in the synthesis of polymers. Finally, further research could be done to explore the biochemical and physiological effects of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenolethylaniline.
Propriétés
IUPAC Name |
4-chloro-2-[(4-chloroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-7,16-17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUAWXOGKPXOSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(C=CC(=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]-](/img/structure/B3033157.png)


![7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033160.png)
![2-{[(4-Bromophenyl)amino]methyl}phenol](/img/structure/B3033162.png)






![5-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3033176.png)
